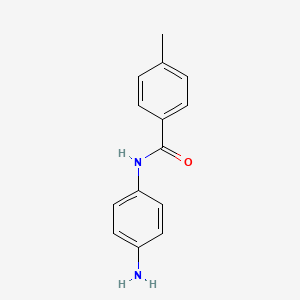

N-(4-aminophenyl)-4-methylbenzamide

Overview

Description

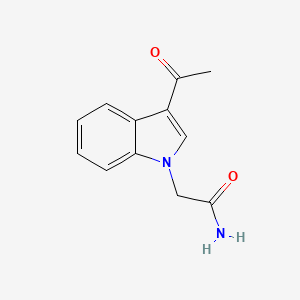

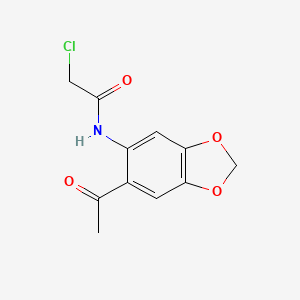

N-(4-Aminophenyl)-4-methylbenzamide is a compound that belongs to the class of benzamides, which are characterized by an amide functional group attached to a benzene ring. This particular compound has been studied for its potential pharmacological properties, including anticonvulsant activity, as indicated by its structural similarity to other benzamides evaluated for such effects .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the acylation of amines with acid chlorides or anhydrides. For instance, the synthesis of related compounds has been achieved by acylation of amines followed by catalytic hydrogenation, with high yields reported10. The synthesis of N-(4-Aminophenyl)-4-methylbenzamide would likely follow a similar pathway, starting from 4-aminophenylamine and an appropriate acylating agent, such as 4-methylbenzoyl chloride.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the crystal and molecular structures of similar compounds, revealing the importance of the orientation of substituents around the amide bond . The molecular modeling and crystallographic studies of related N-phenylbenzamides have shown that the most active compounds adopt a consistent conformation that facilitates the formation of hydrogen bonds to the carbonyl oxygen atom .

Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including hydrogenation and esterification, as part of their synthesis or modification 10. The reactivity of the amide group and the substituents on the benzene rings can lead to the formation of different products under specific conditions, such as the use of chlorosulfonic acid for esterification .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides, such as solubility, thermal stability, and specific heat capacity, are influenced by their molecular structure. For example, novel aromatic polyimides derived from similar aminobenzamides have shown solubility in organic solvents and high thermal stability, with degradation temperatures ranging from 240°C to 550°C . The glass transition temperatures (Tg) of these polyimides have been reported to range from 168 to 254°C . These properties are essential for the potential application of benzamides in materials science.

Scientific Research Applications

Electrochemical Oxidation of Amino-Substituted Benzamides

Amino-substituted benzamides, including N-(4-aminophenyl)-4-methylbenzamide, have been studied for their capacity to act as antioxidants by scavenging free radicals. Research into their electrochemical oxidation mechanisms is vital for understanding this antioxidant activity. The primary amino group in these compounds undergoes pH-dependent oxidation, a process involving two electrons and two protons. The electrochemical behavior and the final products of this oxidation have significant implications for their antioxidant properties (Jovanović et al., 2020).

Antibacterial Properties

Antibacterial Evaluation of Derivatives

A series of derivatives, including N-(4-(4-(1,4-dioxo-3-(thiophen-2-ylthio)-1,4-dihydronaphthalen-2-ylamino)phenylsulfonyl)phenyl)-4-methylbenzamide, were synthesized and assessed for their antibacterial properties. The molecular docking studies were conducted to understand the interaction with bacterial protein receptors, indicating significant antibacterial activity, particularly against Proteus vulgaris (Ravichandiran et al., 2015).

Polymer Synthesis and Characterization

Synthesis and Characterization of Aromatic Polyimides

Novel aromatic polyimides have been synthesized, involving compounds like N-(4-aminophenyl)-4-methylbenzamide. These polyimides demonstrate significant thermal stability and solubility in various organic solvents. They have diverse applications due to their high degradation temperatures and specific heat capacities (Butt et al., 2005).

Safety and Hazards

Mechanism of Action

- Primary Targets : The primary targets of 4-APMA are not explicitly mentioned in the available literature. However, we know that it exhibits potent antibacterial activity against both Gram-positive and Gram-negative strains .

Target of Action

Mode of Action

properties

IUPAC Name |

N-(4-aminophenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(15)7-9-13/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHKVOPFSRGZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359373 | |

| Record name | N-(4-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-4-methylbenzamide | |

CAS RN |

23600-44-4 | |

| Record name | N-(4-Aminophenyl)-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23600-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-aminophenyl)-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)